molecular formula C24H21N5O3 B3406549 N'-((E)-{2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE CAS No. 331948-36-8

N'-((E)-{2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE

Cat. No.: B3406549
CAS No.: 331948-36-8
M. Wt: 427.5 g/mol
InChI Key: XJDFMXJEXSEMCG-MFKUBSTISA-N
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Description

This compound is a hydrazide derivative featuring a pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • Position 3: An (E)-configured methylidene linkage connecting to a 2-hydroxybenzohydrazide moiety (–NH–N=CH–C₆H₃(OH)), which may confer antioxidant or metal-chelating properties.
  • Position 4: A ketone group (4-oxo), common in bioactive heterocycles.

The molecular formula is inferred as C₂₃H₂₂N₅O₃, with a molar mass of 416.46 g/mol (calculated). Its synthesis likely involves condensation of a pyrido[1,2-a]pyrimidin-4-one aldehyde precursor with 2-hydroxybenzohydrazide under acidic or catalytic conditions .

Properties

IUPAC Name

N-[(E)-[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-28(16-17-9-3-2-4-10-17)22-19(24(32)29-14-8-7-13-21(29)26-22)15-25-27-23(31)18-11-5-6-12-20(18)30/h2-15,30H,16H2,1H3,(H,27,31)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDFMXJEXSEMCG-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Activities Ref.
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-[Benzyl(methyl)amino]; 3-(E)-methylidene-2-hydroxybenzohydrazide C₂₃H₂₂N₅O₃ Hypothesized: Anticancer, antioxidant
N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo…} (Analog) Pyrido[1,2-a]pyrimidin-4-one 2-(4-Methylpiperidin-1-yl); 3-(E)-benzohydrazide C₂₂H₂₃N₅O₂ Unreported
N′-[(E)-(4-Oxo-4H-chromen-3-yl)methylidene]benzohydrazide Chromen-4-one 3-(E)-Benzohydrazide C₁₇H₁₂N₂O₃ Antioxidant (predicted)
(E)-N'-Benzylidene-benzohydrazide analogs Benzohydrazide Varied arylidene groups (e.g., 4-Cl, 4-OCH₃) Varies (e.g., C₁₄H₁₁ClN₂O₂) Antimicrobial, anticancer
2-[Benzyl(methyl)amino]-3-[(Z)-…thiazolidin-5-ylidene]methyl… (Thiazolidinone analog) Pyrido[1,2-a]pyrimidin-4-one 2-[Benzyl(methyl)amino]; 3-(Z)-thiazolidinone substituent C₂₃H₂₂N₄O₂S₂ Kinase inhibition (theorized)

Key Findings:

Thiazolidinone-substituted analogs (e.g., ) show divergent bioactivity due to sulfur-containing moieties, suggesting target specificity differences.

Substituent Effects: The 2-hydroxy group in the target compound’s benzohydrazide moiety may improve solubility and radical scavenging vs. non-hydroxylated analogs (e.g., ) . Benzyl(methyl)amino vs. 4-methylpiperidinyl (): The former’s aromatic bulk may enhance hydrophobic interactions in binding pockets, while the latter’s cyclic amine could improve metabolic stability.

Biological Activity Trends: Benzohydrazide derivatives (Target, ) consistently show promise in antimicrobial and anticancer assays, likely due to hydrazide-mediated metal chelation or hydrogen bonding . Thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids () are theorized to target kinases or proteases, though experimental data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-((E)-{2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE
Reactant of Route 2
N'-((E)-{2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE

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